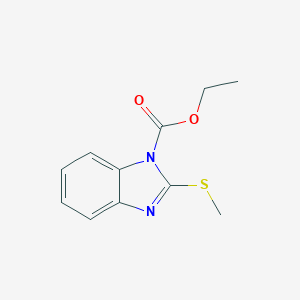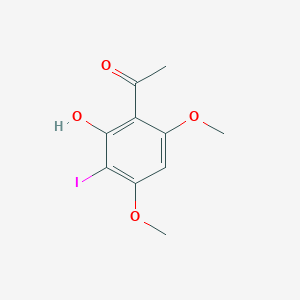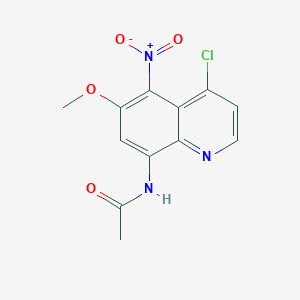![molecular formula C31H49N2+ B303355 Pyridinium, 4-[2-[4-(dimethylamino)phenyl]ethenyl]-1-hexadecyl- CAS No. 102247-34-7](/img/structure/B303355.png)
Pyridinium, 4-[2-[4-(dimethylamino)phenyl]ethenyl]-1-hexadecyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridinium, 4-[2-[4-(dimethylamino)phenyl]ethenyl]-1-hexadecyl- is a synthetic compound that has been widely used in scientific research due to its unique properties. It is a cationic lipid that is commonly used as a transfection reagent for the delivery of nucleic acids into cells.
Applications De Recherche Scientifique
Pyridinium, 4-[2-[4-(dimethylamino)phenyl]ethenyl]-1-hexadecyl- has been used in a variety of scientific research applications, including gene therapy, drug delivery, and cancer research. It is commonly used as a transfection reagent for the delivery of nucleic acids into cells, as it has been shown to be highly efficient in this regard. It has also been used as a drug delivery vehicle, as it can encapsulate hydrophobic drugs and deliver them to target cells. In cancer research, it has been used to deliver siRNA to cancer cells, resulting in the downregulation of target genes and inhibition of tumor growth.
Mécanisme D'action
Pyridinium, 4-[2-[4-(dimethylamino)phenyl]ethenyl]-1-hexadecyl- works by forming complexes with nucleic acids, which are then taken up by cells via endocytosis. Once inside the cell, the lipid components of the complex are able to fuse with the cell membrane, releasing the nucleic acids into the cytoplasm. The nucleic acids are then able to enter the nucleus and carry out their intended function.
Biochemical and Physiological Effects:
Pyridinium, 4-[2-[4-(dimethylamino)phenyl]ethenyl]-1-hexadecyl- has been shown to have low toxicity and minimal effects on cell viability. However, it has been shown to induce an inflammatory response in some cell types, which may limit its use in certain applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Pyridinium, 4-[2-[4-(dimethylamino)phenyl]ethenyl]-1-hexadecyl- is its high transfection efficiency, which makes it a popular choice for gene therapy and other applications that require the delivery of nucleic acids into cells. However, its use may be limited by its potential to induce an inflammatory response in some cell types.
Orientations Futures
There are many potential future directions for the use of Pyridinium, 4-[2-[4-(dimethylamino)phenyl]ethenyl]-1-hexadecyl- in scientific research. One area of interest is the development of new drug delivery systems using this compound. Another potential direction is the use of this compound in combination with other transfection reagents to improve transfection efficiency. Additionally, further research is needed to better understand the mechanism of action and potential limitations of this compound in different cell types and applications.
Méthodes De Synthèse
Pyridinium, 4-[2-[4-(dimethylamino)phenyl]ethenyl]-1-hexadecyl- is synthesized by reacting 4-(dimethylamino)benzaldehyde with 1-bromo-2-(hexadecylthio)ethene in the presence of a palladium catalyst. The resulting compound is then quaternized with pyridine to form the final product.
Propriétés
Numéro CAS |
102247-34-7 |
|---|---|
Nom du produit |
Pyridinium, 4-[2-[4-(dimethylamino)phenyl]ethenyl]-1-hexadecyl- |
Formule moléculaire |
C31H49N2+ |
Poids moléculaire |
449.7 g/mol |
Nom IUPAC |
4-[2-(1-hexadecylpyridin-1-ium-4-yl)ethenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C31H49N2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26-33-27-24-30(25-28-33)19-18-29-20-22-31(23-21-29)32(2)3/h18-25,27-28H,4-17,26H2,1-3H3/q+1 |
Clé InChI |
ZDKRXBKIYXWTIR-UHFFFAOYSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N(C)C |
SMILES |
CCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C)C |
SMILES canonique |
CCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(2,6-Dimethylphenyl)acetyl]morpholine](/img/structure/B303275.png)
![2-[2-Ethoxy-1-(ethoxycarbonyl)-2-oxoethyl]nicotinic acid](/img/structure/B303278.png)
![4-[(3-Fluorophenyl)acetyl]morpholine](/img/structure/B303279.png)

![Ethyl 2-amino-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetate](/img/structure/B303285.png)





![N-[2-(3-chlorophenoxy)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B303293.png)
![2-[2-(3-chlorophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B303294.png)